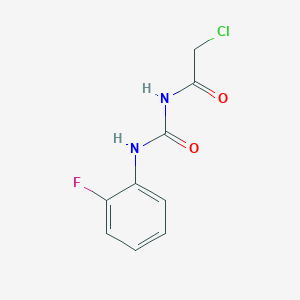

3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-fluorophenyl)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFN2O2/c10-5-8(14)13-9(15)12-7-4-2-1-3-6(7)11/h1-4H,5H2,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHDYGGFNFGFRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Chloroacetyl 1 2 Fluorophenyl Urea

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea reveals a logical disconnection approach centered on the urea (B33335) and amide functionalities. The primary disconnection can be made at the C-N bond of the urea moiety, leading to two key synthons: 2-fluorophenyl isocyanate and chloroacetamide. This is a common and effective strategy for the synthesis of N,N'-disubstituted ureas.

Alternatively, a disconnection at the amide bond of the chloroacetyl group would yield 1-(2-fluorophenyl)urea and chloroacetyl chloride. This approach, however, is generally less favored due to the potential for competing reactions at the urea nitrogens.

Further disconnection of the intermediates leads to commercially available starting materials. 2-Fluorophenyl isocyanate can be conceptually derived from 2-fluoroaniline (B146934), and chloroacetamide from chloroacetic acid and ammonia. Similarly, 1-(2-fluorophenyl)urea can be traced back to 2-fluoroaniline and a source of the carbonyl group, such as phosgene (B1210022) or a phosgene equivalent. Chloroacetyl chloride is readily prepared from chloroacetic acid.

Table 1: Key Disconnections in the Retrosynthesis of this compound

| Disconnection Point | Resulting Synthons/Reagents |

| Urea C-N bond | 2-Fluorophenyl isocyanate + Chloroacetamide |

| Amide C-N bond | 1-(2-Fluorophenyl)urea + Chloroacetyl chloride |

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a convergent approach that leverages the reactivity of isocyanates.

Reaction Pathways and Mechanisms

The most direct and widely employed synthetic route involves the reaction of 2-fluorophenyl isocyanate with chloroacetamide. This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the chloroacetamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to form the stable urea linkage. rsc.org

Scheme 1: Synthesis of this compound

2-Fluorophenyl isocyanate + Chloroacetamide → this compound

An alternative, though less common, two-step pathway involves the initial synthesis of 1-(2-fluorophenyl)urea from 2-fluoroaniline and a carbonyl source, followed by acylation with chloroacetyl chloride. rsc.org The mechanism for the first step depends on the carbonyl source used. If phosgene is employed, it involves the formation of an intermediate carbamoyl (B1232498) chloride, which then reacts with another equivalent of the amine. The subsequent acylation with chloroacetyl chloride is a standard nucleophilic acyl substitution at the more nucleophilic terminal nitrogen of the urea.

Optimization of Reaction Conditions and Yields

The optimization of the reaction between 2-fluorophenyl isocyanate and chloroacetamide is crucial for achieving high yields and purity. Key parameters that can be adjusted include the solvent, temperature, and the use of a catalyst.

Table 2: Parameters for Optimization of the Synthesis

| Parameter | Conditions and Considerations |

| Solvent | Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are commonly used to prevent side reactions with the isocyanate. |

| Temperature | The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. |

| Catalyst | While often not necessary, a mild base like triethylamine (B128534) or pyridine (B92270) can be used to facilitate the reaction by deprotonating the amide nitrogen, thereby increasing its nucleophilicity. |

| Stoichiometry | Using a slight excess of the isocyanate or the amide can help to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials. |

Careful control of these conditions helps to minimize the formation of byproducts, such as the self-condensation products of the isocyanate.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the process. One key area of improvement is the replacement of hazardous reagents and solvents. For instance, the use of phosgene or its derivatives in the synthesis of the isocyanate precursor is a significant concern due to its high toxicity. Greener alternatives for isocyanate synthesis, such as the carbonylation of amines with carbon dioxide, are being explored. researchgate.net

The choice of solvent is another critical factor. The use of greener solvents with lower toxicity and environmental persistence is encouraged. Furthermore, developing catalytic methods that can proceed under milder conditions and with higher atom economy would align with the principles of green chemistry. The ideal synthesis would utilize non-toxic, renewable starting materials and generate minimal waste.

Derivatization Strategies and Analogue Synthesis

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of analogues.

Chemical Modifications of the Chloroacetyl Moiety

The chloroacetyl group is a particularly reactive handle for derivatization due to the presence of the electrophilic carbon atom attached to the chlorine. This allows for a range of nucleophilic substitution reactions.

Table 3: Potential Derivatization Reactions of the Chloroacetyl Moiety

| Reagent/Reaction Type | Product Type |

| Amines (primary or secondary) | N-substituted glycinamide (B1583983) derivatives |

| Thiols | Thioether derivatives |

| Alcohols/Phenols | Ether derivatives |

| Azide salts (e.g., Sodium Azide) | Azidoacetyl derivatives |

| Carboxylate salts | Ester derivatives |

These reactions can be used to introduce a wide variety of functional groups and structural motifs onto the core scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry or the development of new materials with tailored properties. The choice of nucleophile and reaction conditions will determine the final product. For example, reaction with a primary amine would lead to the formation of a secondary amine linkage, while reaction with a thiol would result in a thioether bond.

Substituent Effects on the Fluorophenyl Ring

The chemical behavior of this compound is significantly influenced by the electronic properties of the 2-fluorophenyl group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density on the adjacent urea nitrogen, influencing its nucleophilicity and the acidity of the N-H protons.

The position of the fluorine substituent is also critical. In the ortho position, in addition to its electronic influence, it can cause steric hindrance, which may affect the conformation of the molecule and the accessibility of the adjacent urea nitrogen for reactions. nih.gov This steric effect can influence the planarity of the urea linkage and its ability to form intermolecular hydrogen bonds, which are crucial for crystal packing and solubility. nih.gov

Further substitution on the fluorophenyl ring would predictably alter the molecule's reactivity. The introduction of additional electron-withdrawing groups (e.g., -NO₂, -CN) would further decrease the electron density of the urea linkage and enhance the acidity of the N-H protons. Conversely, the introduction of electron-donating groups (e.g., -CH₃, -OCH₃) would counteract the effect of the fluorine atom, increasing the nucleophilicity of the urea nitrogens. mdpi.com Studies on other aryl urea derivatives have shown that electron-withdrawing substituents on the aromatic ring can lead to a greater biological effect, suggesting a direct link between substituent-induced electronic properties and activity. mdpi.com

Table 1: Predicted Influence of Additional Substituents on the Fluorophenyl Ring

| Substituent (at C4- or C5-) | Electronic Effect | Predicted Impact on Urea N-H Acidity | Predicted Impact on Urea Nitrogen Nucleophilicity |

|---|---|---|---|

| -NO₂ | Strong Electron-Withdrawing | Increase | Decrease |

| -Cl | Moderate Electron-Withdrawing | Increase | Decrease |

| -CH₃ | Weak Electron-Donating | Decrease | Increase |

Modifications of the Urea Linkage

The urea moiety -NH-C(O)-NH- is a versatile functional group that can undergo various chemical modifications. The hydrogen atoms on the urea nitrogens can be substituted, leading to N,N'-disubstituted or trisubstituted urea derivatives. For instance, N-methylation can be achieved, which is known to switch the conformation of the urea backbone from a transoid to a cisoid structure. nih.gov This modification significantly impacts the molecule's three-dimensional shape and its ability to participate in hydrogen bonding. nih.gov

The urea linkage itself can be synthesized through several methods, often involving isocyanate intermediates. The synthesis of unsymmetrical ureas, such as the title compound, typically involves the reaction of an aryl isocyanate (e.g., 2-fluorophenyl isocyanate) with an amine or, in this case, with 2-chloroacetamide (B119443) followed by rearrangement, or by reacting an aryl amine with a chloroacetyl isocyanate. mdpi.com Alternative methods use phosgene substitutes like triphosgene (B27547) or 1,1'-carbonyldiimidazole (B1668759) to connect two different amine fragments. mdpi.com

Modification can also involve replacing one of the N-H groups with other functionalities. For example, reaction with a second acylating agent could yield an N-acylated derivative, further diversifying the chemical space accessible from this core structure.

Reactivity and Reaction Mechanisms of this compound

The reactivity of this compound is dominated by the presence of the α-chloroacetyl group. This functional group contains a highly electrophilic carbon atom adjacent to the carbonyl group, making it an excellent substrate for nucleophilic substitution reactions. The chlorine atom is a good leaving group, readily displaced by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary reaction pathway for this compound involves the Sₙ2 displacement of the chloride ion by a nucleophile. mdpi.com This reaction is fundamental for building more complex molecules from this starting material. A diverse array of nucleophiles can be employed for this purpose.

Amines: Primary and secondary amines react readily to form the corresponding N-substituted glycine (B1666218) amide derivatives.

Thiols: Thiolates are potent nucleophiles that can displace the chloride to form thioether linkages.

Alcohols: Alkoxides or phenoxides can react to yield ether derivatives, typically requiring a base to deprotonate the alcohol.

Carboxylates: The reaction with carboxylate salts can be used to synthesize ester-containing derivatives.

These reactions are foundational for creating libraries of related compounds for various research applications.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Aniline | 3-(2-(Phenylamino)acetyl)-1-(2-fluorophenyl)urea |

| Secondary Amine | Piperidine | 3-(2-(Piperidin-1-yl)acetyl)-1-(2-fluorophenyl)urea |

| Thiol | Thiophenol | 3-(2-(Phenylthio)acetyl)-1-(2-fluorophenyl)urea |

Cyclization Reactions

The structure of this compound is well-suited for undergoing cyclization reactions, particularly following an initial nucleophilic substitution. These reactions are crucial for the synthesis of various heterocyclic compounds.

One common pathway involves an intramolecular cyclization where one of the urea nitrogens acts as an internal nucleophile. Under basic conditions, the N-H proton can be removed, and the resulting anion can attack the electrophilic carbon of the chloroacetyl group, displacing the chloride. This type of reaction would lead to the formation of a five-membered heterocyclic ring, specifically a substituted hydantoin (B18101) derivative.

Alternatively, if the molecule first reacts with a bifunctional nucleophile, subsequent intramolecular reactions can lead to larger heterocyclic systems. For example, reaction with a compound containing both an amine and a carboxylate group could lead to the formation of cyclic peptides or other complex ring structures. The synthesis of 1,2,4-triazole (B32235) moieties from urea derivatives in other systems highlights the propensity of these structures to form stable heterocyclic rings. nih.gov Similarly, analogous acyl ureas have been shown to undergo cyclization to form pyrimidine (B1678525) derivatives. ekb.eg

Other Functional Group Transformations

Beyond substitution and cyclization, other transformations of the functional groups in this compound are possible.

Hydrolysis: Under strong acidic or basic conditions, the amide and urea linkages can be hydrolyzed. Amide hydrolysis would cleave the chloroacetyl group, yielding 1-(2-fluorophenyl)urea and chloroacetic acid. Complete hydrolysis would break down the molecule into 2-fluoroaniline, ammonia, carbon dioxide, and chloroacetic acid.

Reduction: The carbonyl groups of the urea and the acetyl moiety can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the carbonyls into methylene (B1212753) groups, fundamentally altering the chemical nature of the compound.

Halogen Exchange: The chlorine atom could potentially be exchanged for other halogens (e.g., iodine) via the Finkelstein reaction to create a more reactive intermediate for subsequent substitution reactions.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 2 Chloroacetyl 1 2 Fluorophenyl Urea and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For a molecule such as 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, ¹H and ¹³C NMR, along with two-dimensional techniques, are used to assign every proton and carbon atom to its specific position within the molecular structure.

In ¹H NMR analysis, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). The spectrum for this compound is expected to show distinct signals corresponding to the aromatic protons, the urea (B33335) N-H protons, and the chloroacetyl methylene (B1212753) protons.

The protons on the 2-fluorophenyl ring would appear in the aromatic region, typically between 6.8 and 8.2 ppm. Their signals would be complex due to spin-spin coupling with neighboring protons (³JHH) and coupling with the fluorine atom (³JHF and ⁴JHF), resulting in multiplets. The two N-H protons of the urea linkage are expected to appear as two separate, potentially broad singlets, as their chemical environments are different. mdpi.com Their chemical shifts can vary but are often found in the downfield region of the spectrum. The two protons of the methylene group (CH₂) in the chloroacetyl moiety are chemically equivalent and would therefore appear as a sharp singlet, typically in the range of 4.0-4.5 ppm, due to the deshielding effect of the adjacent carbonyl group and chlorine atom. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.8 - 8.2 | Multiplet (m) |

| Urea N-H (phenyl side) | 9.0 - 9.5 | Singlet (s) |

| Urea N-H (acetyl side) | 8.5 - 9.0 | Singlet (s) |

A ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The two carbonyl carbons (C=O) of the urea and acetyl groups are the most deshielded and would appear furthest downfield, typically in the range of 150-170 ppm. nih.gov The six carbons of the 2-fluorophenyl ring would resonate in the aromatic region (110-140 ppm). The carbon atom directly bonded to the fluorine atom (C-F) would show a large one-bond coupling constant (¹JCF), appearing as a doublet. Other aromatic carbons will also exhibit smaller C-F couplings. The aliphatic methylene carbon (CH₂Cl) of the chloroacetyl group would appear in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and chemical shift principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (Urea) | 150 - 155 |

| Carbonyl (Acetyl) | 165 - 170 |

| Aromatic C-F | 152 - 156 (doublet, ¹JCF) |

| Aromatic C-N | 135 - 140 |

| Aromatic C-H | 115 - 130 |

While 1D NMR provides primary structural information, 2D NMR techniques are essential for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (H-H) couplings. For this compound, COSY would reveal correlations between adjacent protons on the fluorophenyl ring, helping to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals of the aromatic CH groups and the methylene (CH₂) group to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this molecule would include:

Correlations from the N-H protons to the urea and acetyl carbonyl carbons, confirming the urea linkage.

Correlations from the methylene (CH₂) protons to the acetyl carbonyl carbon.

Correlations from the aromatic protons to various carbons within the phenyl ring and to the carbon atom attached to the urea nitrogen, confirming the connectivity of the phenyl ring to the urea moiety.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₉H₈ClFN₂O₂, with a calculated monoisotopic mass of approximately 230.0258 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically within 5 ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. pensoft.net For this compound, an HRMS experiment would be expected to yield a mass that corresponds precisely to its calculated exact mass. nih.gov Furthermore, due to the presence of a chlorine atom, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks: the monoisotopic peak (M) and another peak at M+2 with roughly one-third the intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Adduct Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₉ClFN₂O₂⁺ | 231.0331 |

Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. nih.govuab.edu This process provides valuable information about the compound's structure by revealing its fragmentation pathways. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Plausible fragmentation pathways would involve the cleavage of the molecule's most labile bonds, primarily at the amide linkages.

Key fragmentation events would likely include:

Neutral loss of chloroacetic acid (ClCH₂COOH) , leading to the formation of a 2-fluorophenylurea fragment.

Cleavage of the N-C bond between the urea and the chloroacetyl group, resulting in a 2-fluorophenyl isocyanate fragment ion or a protonated 2-fluoroaniline (B146934) fragment.

Cleavage of the urea linkage itself , generating distinct fragments corresponding to the different parts of the molecule.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing definitive confirmation of the compound's identity.

Table 4: Predicted Key Fragment Ions in MS/MS Analysis of this compound

| Predicted m/z | Proposed Fragment Structure/Formula |

|---|---|

| 155.05 | [C₇H₇FN₂O]⁺ (Loss of C₂H₂ClO) |

| 139.04 | [C₇H₅FNO]⁺ (2-fluorophenyl isocyanate) |

| 112.05 | [C₆H₇FN]⁺ (Protonated 2-fluoroaniline) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques would be crucial for confirming its molecular structure.

An experimental IR and Raman analysis would be expected to reveal characteristic vibrational frequencies corresponding to the key functional groups in the molecule. While specific peak positions for this exact compound are not available, a general analysis would typically focus on identifying the stretching and bending vibrations of the urea moiety, the aromatic ring, the chloroacetyl group, and the carbon-fluorine bond.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Urea) | Stretching | 3400-3200 |

| C=O (Urea - Amide I) | Stretching | 1700-1650 |

| C=O (Acetyl) | Stretching | 1725-1705 |

| N-H (Urea - Amide II) | Bending | 1650-1550 |

| C-N (Urea - Amide III) | Stretching | 1400-1200 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-F (Fluorophenyl) | Stretching | 1300-1000 |

Note: This table represents generalized expected ranges for the functional groups present. Actual peak positions and intensities would be dependent on the specific molecular environment and intermolecular interactions in the experimental sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the compound's connectivity and stereochemistry. A crystallographic study of this compound would yield detailed information on bond lengths, bond angles, and torsion angles, defining its molecular geometry.

Currently, there are no published crystal structures for this compound in crystallographic databases. If a suitable single crystal were to be grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF), containing all the atomic coordinates and unit cell parameters.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClFN₂O₂ |

| Formula Weight | 230.63 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Note: This table is a template for the type of data that would be obtained from an X-ray crystallographic experiment. The fields are currently marked as "Data not available" as no experimental results have been published.

Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how individual molecules of this compound would arrange themselves in the solid state. This arrangement is governed by various intermolecular forces. For urea-containing compounds, hydrogen bonding is typically a dominant interaction.

Specifically, the N-H groups of the urea moiety are strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. It would be expected that these groups would form robust intermolecular N-H···O=C hydrogen bonds, often leading to the formation of well-defined supramolecular structures like one-dimensional chains or two-dimensional sheets. Other potential interactions influencing the crystal packing would include dipole-dipole interactions involving the C-F and C-Cl bonds, and π-π stacking of the fluorophenyl rings.

Computational and Theoretical Investigations of 3 2 Chloroacetyl 1 2 Fluorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule from first principles. These calculations, typically employing methods like Density Functional Theory (DFT), provide insights into the molecular structure and behavior at the atomic level. However, specific quantum chemical data for 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea are not available in the public domain.

Electronic Structure and Molecular Orbitals

An analysis of the electronic structure would reveal the distribution of electrons within the this compound molecule. This involves calculating the molecular orbitals, which are mathematical functions describing the wave-like behavior of electrons. The energies and shapes of these orbitals are crucial for determining the molecule's stability, reactivity, and spectroscopic properties. Typically, this analysis would result in a data table of orbital energies and visualizations of the key molecular orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). An MEP map of this compound would be color-coded, typically with red indicating areas of high electron density (e.g., around the oxygen and fluorine atoms) and blue indicating areas of low electron density (e.g., around the hydrogen atoms of the urea (B33335) group). This information is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. FMO analysis for this compound would provide the energies of the HOMO and LUMO and a visual representation of their spatial distribution, indicating the likely sites for electron donation and acceptance.

Below is a hypothetical data table illustrating the kind of information that would be generated from such an analysis:

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational changes and interactions with the environment, such as solvents. There are no published MD simulation studies specifically for this compound.

Conformational Space Exploration

A key application of MD simulations is the exploration of a molecule's conformational space. For a flexible molecule like this compound, there are numerous possible three-dimensional arrangements (conformers) due to the rotation around single bonds. Conformational analysis would identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule is often dependent on its specific conformation. The results are typically presented as potential energy surface maps or Ramachandran-like plots for key dihedral angles.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can model the interactions between this compound and solvent molecules (e.g., water). This analysis would reveal how the solvent affects the molecule's conformation, stability, and the accessibility of different functional groups. Properties such as the radial distribution function would be calculated to understand the structuring of solvent molecules around the solute.

Docking Studies and Molecular Interactions with Biological Macromolecules (Theoretical)

Computational docking studies are instrumental in predicting how this compound and its derivatives might interact with biological macromolecules. These theoretical approaches provide insights into the binding modes, affinities, and specific molecular interactions that can inform the design of more potent and selective compounds.

Molecular docking simulations are used to predict the preferred orientation of this compound when bound to a specific protein target, as well as the strength of this interaction, often expressed as a docking score or binding affinity. For urea derivatives, common targets include protein kinases, which are crucial in cell signaling pathways. nih.govresearchgate.net The urea moiety is pivotal in these interactions, often forming key hydrogen bonds within the ATP-binding pocket of kinases. mdpi.com

The predicted binding affinities from these docking studies can be used to rank potential derivatives before their synthesis and experimental testing. For example, a study on quinazolinone derivatives containing a chloroacetyl group used docking scores to correlate with their anticancer potency. nih.gov

Table 1: Predicted Binding Affinities of Urea Derivatives with Hypothesized Kinase Targets (Illustrative)

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | Kinase A | -8.5 | H-bond with catalytic lysine (B10760008) |

| 3-(2-Chloroacetyl)-1-(4-chlorophenyl)urea | Kinase A | -8.9 | H-bond with catalytic lysine, hydrophobic interaction with gatekeeper residue |

| 3-(2-Chloroacetyl)-1-(2,4-difluorophenyl)urea | Kinase B | -9.2 | H-bond with DFG motif, pi-stacking with hinge region |

| 3-(2-Chloroacetyl)-1-(3-methylphenyl)urea | Kinase B | -7.8 | H-bond with DFG motif |

Note: This table is illustrative and based on general findings for urea derivatives. Specific data for this compound would require dedicated computational studies.

The analysis of docking results reveals specific amino acid residues and conserved motifs within the target protein that are crucial for binding. For urea-based kinase inhibitors, interactions with the hinge region, the DFG motif, and the catalytic lysine are often observed. researchgate.net

Hydrogen bonds are a predominant interaction, with the urea's carbonyl oxygen acting as a hydrogen bond acceptor and the NH groups as donors. mdpi.com Molecular dynamics simulations suggest that while urea can form multiple hydrogen bonds, the carbonyl oxygen's interaction with backbone amides is particularly strong in destabilizing a protein's folded structure. nih.gov

Studies on SARS-CoV-2 have identified key interacting residues for binding to the ACE2 receptor, highlighting the importance of specific amino acids in forming stable complexes. chemrxiv.orgnih.gov A similar level of detailed analysis for this compound would pinpoint the essential residues in its hypothesized targets, guiding future modifications to enhance binding.

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.org This allows for the prediction of the activity of new, unsynthesized compounds. bio-hpc.eu

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. Quantum chemical descriptors, such as HOMO and LUMO energies, are also frequently used. researchgate.netnih.gov

For a series of derivatives of this compound, a wide range of descriptors would be calculated to capture variations in properties like size, shape, lipophilicity, and electronic distribution. Software like PaDEL-Descriptor or Mordred can be used to generate a large pool of descriptors. mdpi.comqsardb.org

Following generation, a crucial step is descriptor selection. Including too many descriptors can lead to overfitting. semanticscholar.org Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, are employed to select a subset of descriptors that are most relevant to the biological activity. nih.gov Studies on other urea derivatives have found that descriptors related to size, branching, aromaticity, and polarizability can be significant. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Urea Derivatives

| Descriptor Class | Specific Descriptor | Description | Potential Relevance to Activity |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Related to size and steric effects. |

| Topological | Wiener Index (W) | A measure of molecular branching. | Can influence binding pocket fit. |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Important for electrostatic interactions. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability and binding. |

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM). nih.govresearchgate.net

The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. uniroma1.it Rigorous validation is essential to ensure the robustness and reliability of the QSAR model. semanticscholar.org Internal validation techniques like leave-one-out cross-validation (Q²) are used on the training set. nih.gov External validation is performed by predicting the activity of the test set compounds and comparing it with their experimental values (R²_pred). mdpi.com A robust QSAR model should have high values for both internal and external validation metrics. uniroma1.it

A validated QSAR model can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing, saving time and resources. The model provides a mechanistic understanding of how different structural features influence activity. For example, a positive coefficient for a descriptor like LogP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulkier substituents are detrimental. This information guides the rational design of new compounds with potentially improved biological activity. nih.gov

Preclinical Biological Investigation and Mechanistic Research of 3 2 Chloroacetyl 1 2 Fluorophenyl Urea

Cellular Pathway Modulation Studies

Autophagy Modulation

Inflammatory Pathway Interventions

The direct effects of 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea on specific inflammatory pathways have not been characterized in published research. Inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, are critical in the cellular response to stress and are often dysregulated in diseases like cancer. nih.govmdpi.com The NF-κB pathway, in particular, is a central regulator of inflammatory responses. nih.gov Phenylurea derivatives have been explored for their potential to interfere with inflammatory processes. mdpi.com However, without specific studies on this compound, its potential to intervene in inflammatory signaling, for instance by affecting the phosphorylation and degradation of IκBα or the nuclear translocation of p65, remains speculative. nih.gov

In Vitro Cell Line Studies (Mechanistic Focus)

Specific Cell Line Response to Compound Exposure (e.g., specific protein expression changes, not general toxicity)

There is a lack of specific data from in vitro studies on various cell lines detailing the precise protein expression changes induced by this compound. While studies on other urea (B33335) derivatives have demonstrated effects on the expression of proteins involved in cell cycle regulation and apoptosis, such as caspases and Bcl-2 family members, analogous information for the compound is not available. nih.govmdpi.com Research on similar compounds suggests that urea-based structures can influence the expression of key signaling proteins. For example, some pyrazinyl–aryl urea derivatives have been shown to affect the expression of Bax, Bcl-2, and caspases in bladder cancer cells. nih.gov

Analysis of Subcellular Localization

Information regarding the subcellular localization of this compound is currently unavailable. Understanding the distribution of a compound within a cell is crucial for identifying its potential molecular targets and mechanism of action. Future studies employing techniques such as fluorescence microscopy with a labeled version of the compound would be required to determine its accumulation in specific organelles like the mitochondria, nucleus, or endoplasmic reticulum.

Gene Expression Profiling (Transcriptomics)

A comprehensive transcriptomic analysis of cells treated with this compound has not been reported. Gene expression profiling, through techniques like RNA sequencing, would provide a global view of the transcriptional changes induced by the compound. plos.org Such an analysis could reveal the upregulation or downregulation of specific genes and pathways, offering insights into its mechanism of action. For instance, transcriptomic studies on other compounds have identified alterations in genes related to cell cycle progression, DNA repair, and metabolism. umn.edu

Protein Expression Profiling (Proteomics)

No proteomic studies have been published that specifically analyze the global changes in protein expression in response to treatment with this compound. Proteomic analyses, using techniques like mass spectrometry, are powerful tools for identifying the protein targets and pathways affected by a compound. nih.govnih.govmdpi.com Such studies could reveal alterations in the expression levels of proteins involved in various cellular processes, providing a deeper understanding of the compound's biological effects. For example, a differential proteomic analysis could identify proteins that are significantly up- or downregulated upon treatment, thereby revealing potential biomarkers of response or resistance. nih.gov

In Vivo Animal Model Studies (Mechanistic and Target Validation Focus)

Comprehensive searches for in vivo research concerning this compound have yielded no specific results. The subsequent sections outline the type of data that is currently unavailable.

Target Engagement Studies in Animal Models

There is no published research demonstrating the direct interaction of this compound with its intended biological target in a living organism. Such studies are crucial for confirming that a compound engages its target as hypothesized, a critical step in preclinical development.

Mechanistic Efficacy in Disease Models

No studies have been published that demonstrate the ability of this compound to modulate specific biological pathways within the context of a disease model. This type of research is fundamental to establishing a clear, evidence-based understanding of how a compound might exert a therapeutic effect.

Pharmacokinetic Studies in Animal Models

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models is not available in the public domain.

Bioavailability and Distribution in Tissues

There are no published data on the bioavailability of this compound or its distribution into various tissues following administration in animal models.

Metabolic Pathways and Metabolite Identification

The metabolic fate of this compound, including its metabolic pathways and the identity of its metabolites, has not been described in the scientific literature.

Following a comprehensive search of available scientific literature, no specific preclinical data regarding the excretion routes of the compound this compound could be located. Research detailing the elimination pathways, including renal, biliary, or fecal excretion of this particular molecule in animal models, is not publicly available at this time.

Therefore, it is not possible to provide detailed research findings or data tables on the excretion of this compound as requested. Further preclinical pharmacokinetic studies would be required to determine how this compound and its potential metabolites are eliminated from the body.

Structure Activity Relationship Sar Studies of 3 2 Chloroacetyl 1 2 Fluorophenyl Urea Analogues

Design Principles for SAR Studies

The design of SAR studies for analogues of 3-(2-chloroacetyl)-1-(2-fluorophenyl)urea is guided by established principles of lead optimization in drug discovery. The primary goal is to modify the lead compound to enhance efficacy and safety while maintaining or improving its desired biological activity. numberanalytics.com Key strategies involve the systematic chemical manipulation of functional groups to map how these changes correlate with biological outcomes. numberanalytics.comdanaher.com

The core principles applied in these studies include:

Systematic Structural Modification : Researchers methodically alter specific parts of the molecule. For this class of compounds, this involves modifying the chloroacetyl group, the urea (B33335) linkage, and the substituted phenyl ring. nih.gov By introducing a variety of substituents with different electronic and steric properties, a comprehensive understanding of the structural requirements for activity can be developed.

Iterative Design and Testing : The process is cyclical, involving continuous design, synthesis, and biological evaluation of new analogues based on insights gained from previous compounds. numberanalytics.com This iterative approach allows for the refinement of the SAR model and guides the design of more potent and selective molecules.

Bioisosteric Replacement : This technique involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. patsnap.com For example, the chlorine atom on the acetyl group could be replaced with other halogens to probe the effect on activity.

Scaffold Hopping : In some cases, the core structure or "scaffold" of the molecule may be changed while retaining the essential functionalities required for biological activity. This can lead to the discovery of novel chemical classes with improved properties. patsnap.com

By applying these principles, medicinal chemists can build a detailed understanding of the SAR for this class of urea derivatives, paving the way for the rational design of new and improved therapeutic agents.

Contribution of the Chloroacetyl Moiety to Activity

The chloroacetyl moiety is a crucial component of the this compound structure, playing a significant role in its biological activity. This group consists of a reactive chloroalkyl chain and a carbonyl group, both of which contribute to the molecule's interactions with its biological target.

The presence and nature of the halogen atom on the acetyl group are critical determinants of biological activity. Halogen atoms can influence a compound's potency and pharmacokinetic properties through various mechanisms. researchgate.net The substitution of a hydrogen atom with a chlorine atom can lead to remarkable improvements in potency. nih.gov

In the context of drug design, varying the halogen substituent (e.g., replacing chlorine with fluorine or bromine) can have different effects on biomolecular interactions due to factors like steric hindrance and electronic effects. researchgate.net The introduction of halogens can significantly improve a drug molecule's potency and pharmacokinetic profile. researchgate.net For instance, the high electronegativity of fluorine can be used to modulate the acidity (pKa) of neighboring functional groups and influence drug-target binding. sci-hub.boxmdpi.com

Studies on related compounds have shown that halogenated substituents can profoundly impact biological activity. researchgate.net The specific effects depend on the nature of the halogen and its position within the molecule.

Table 1: Hypothetical Impact of Halogen Substitution on the Acetyl Moiety

| Analogue | Halogen (X) | Relative Activity | Key Property |

| Analogue A | -F | Moderate | High electronegativity |

| Analogue B | -Cl | High | Good leaving group potential |

| Analogue C | -Br | Moderate-High | Increased polarizability |

| Analogue D | -I | Low | Steric hindrance |

This table is illustrative and based on general principles of halogen substitution in medicinal chemistry.

The carbonyl group (C=O) is an integral part of the urea functionality and is essential for the biological activity of many urea-based compounds. nih.gov The donor-acceptor hydrogen bonding capability of the urea moiety is one of the most critical elements of its molecular recognition and bioactivity. nih.gov The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming stable interactions with biological targets such as proteins and receptors. nih.gov

Influence of the Fluorophenyl Ring Substitutions on Activity

Substituents on the fluorophenyl ring have a profound impact on the activity of this compound analogues. The position, number, and nature of these substituents can modulate the compound's potency and selectivity by altering its electronic and steric properties.

The location of the fluorine atom and any other substituents on the phenyl ring is a critical factor in determining biological activity. The effects of ortho, meta, and para substitutions can be dramatically different. For many classes of phenylurea derivatives, substituents at the para-position are often beneficial for activity, while ortho and meta substitutions can lead to a decrease or loss of function. This suggests that the binding pocket of the biological target may be sterically constrained, accommodating substituents at the para position more readily than at the ortho or meta positions.

In some cases, the change in the position of a fluorine atom alone can lead to significant differences in potency, a phenomenon known as an "activity cliff". nih.gov For example, studies on other fluorinated compounds have shown that moving a fluorine substituent from the meta to the ortho position can significantly compromise inhibitory potency. nih.gov

Table 2: Influence of Fluorine Position on Phenyl Ring on Biological Activity of Hypothetical Analogues

| Compound | Fluorine Position | Relative Potency | Rationale |

| Analogue 1 | ortho- (2-fluoro) | Moderate | Potential for steric hindrance with the binding site. nih.gov |

| Analogue 2 | meta- (3-fluoro) | High | Favorable electronic effects without significant steric clash. researchgate.net |

| Analogue 3 | para- (4-fluoro) | High | Often well-tolerated and can enhance binding through favorable interactions. nih.gov |

This table is illustrative and based on general findings for positional isomers in related compound series.

The electronic properties of substituents on the phenyl ring, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating activity. rsc.org Electron-withdrawing groups, such as halogens (like the existing fluorine) or nitro groups, can significantly influence the electronic distribution of the entire molecule. researchgate.net For some urea derivatives, the introduction of an electron-withdrawing group at the para-position of the benzene (B151609) ring has been shown to be beneficial for enhancing inhibitory activity. nih.gov This is because such groups can increase the acidity of the N-H protons in the urea linkage, making them better hydrogen bond donors. nih.gov

Steric effects also play a vital role. rsc.org Bulky substituents can hinder the molecule from fitting correctly into the binding pocket of its target, leading to reduced activity. Conversely, smaller substituents may be well-tolerated or even form favorable van der Waals interactions. The interplay between steric and electronic effects is complex, and optimizing activity often requires a careful balance between these two factors. nih.govrsc.org For example, while a larger halogen like bromine might have favorable electronic properties, its increased size compared to fluorine could introduce negative steric interactions. mdpi.com

Significance of the Urea Linkage in Biological Interaction

The urea moiety (-NH-CO-NH-) is a cornerstone of the chemical architecture of this compound and its analogues, playing a pivotal role in their interactions with biological targets. nih.gov This functional group's importance stems from its unique electronic and geometric properties, which enable it to act as a versatile hydrogen bond donor and acceptor. nih.govnih.gov

Furthermore, the urea linkage imparts a degree of conformational rigidity to the molecule. nih.gov Due to the partial double bond character of the C-N bonds, rotation around these bonds is restricted, which helps to pre-organize the molecule into a conformation that is favorable for binding to its target. nih.gov The specific conformation adopted by the urea moiety, which can be influenced by the nature of its substituents, is a key determinant of biological activity. nih.gov For instance, N,N'-diphenylureas generally adopt a trans,trans conformation in both solution and solid states. nih.gov

The sleep-inducing properties observed in some open-chain urea derivatives underscore the intrinsic ability of the urea linkage to interact with biological systems, potentially through CNS receptors.

Development of Pharmacophores and Structural Requirements for Activity

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. The development of a pharmacophore model for this compound analogues is essential for guiding the design of new, more potent compounds and for virtual screening of compound libraries to identify novel hits. nih.gov

Based on the known biological activities of related compounds, a general pharmacophore for N-acyl-N'-phenylurea derivatives can be proposed. The essential features of such a pharmacophore would likely include:

A hydrogen bond donor feature: corresponding to at least one of the N-H groups of the urea linkage.

A hydrogen bond acceptor feature: represented by the carbonyl oxygen of the urea moiety.

An aromatic ring feature: representing the 2-fluorophenyl group, which likely engages in hydrophobic or π-stacking interactions within the binding pocket of the target protein.

An electrophilic center: associated with the α-carbon of the chloroacetyl group, which can potentially form covalent bonds with nucleophilic residues in the target protein.

The spatial arrangement of these features is critical for optimal interaction with the biological target. The distances and angles between these pharmacophoric points define the three-dimensional requirements for activity.

SAR studies on related 2-chloroacetylureas (CAUs) have provided valuable insights into the structural requirements for activity. For instance, a study on the antiproliferative activity of various aromatic urea and amide analogues revealed that several CAU derivatives exhibited significant cytotoxic effects against human tumor cell lines. nih.gov This suggests that the 2-chloroacetyl moiety is a crucial component for the observed biological activity.

The development of a robust pharmacophore model requires a set of active and inactive compounds to define the essential features and their spatial relationships. Computational methods, such as ligand-based and structure-based pharmacophore modeling, are powerful tools for this purpose. By aligning a series of active molecules, common features can be identified to generate a pharmacophore hypothesis. If the three-dimensional structure of the biological target is known, a structure-based pharmacophore can be developed by analyzing the key interactions between the ligand and the active site.

Analytical Methodologies for Research and Quantification of 3 2 Chloroacetyl 1 2 Fluorophenyl Urea

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation, identification, and quantification of individual components from a mixture. For a compound like 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea, several chromatographic techniques are applicable, each serving a distinct purpose in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is the most common and specific method for the analysis of non-volatile or thermally unstable compounds like many urea (B33335) derivatives. mtc-usa.comresearchgate.netnih.gov The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve adequate separation, resolution, and sensitivity.

A reversed-phase (RP-HPLC) approach is typically the first choice for molecules of moderate polarity. google.commdpi.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation of this compound and its potential impurities or degradation products would be achieved based on their differential partitioning between the two phases.

Key Method Development Parameters:

Stationary Phase: A C18 (octadecylsilyl) column is the most widely used stationary phase in reversed-phase chromatography and would be a suitable starting point. mtc-usa.comgoogle.comresearchgate.net Columns with different particle sizes (e.g., 5 µm for standard analysis or <2 µm for ultra-high performance, UHPLC) can be chosen to balance between resolution, analysis time, and backpressure.

Mobile Phase: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, is standard. google.commdpi.com The ratio of these solvents can be optimized in an isocratic (constant composition) or gradient (varied composition) elution mode to achieve the desired separation. The addition of buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH of the mobile phase can be crucial for achieving reproducible retention times, especially if the analyte or impurities have ionizable functional groups. mdpi.comresearchgate.net

Detection: Given the presence of a phenyl ring, Ultraviolet (UV) detection would be a straightforward and effective method. mtc-usa.comnih.govmdpi.com The wavelength of maximum absorbance (λmax) would need to be determined by scanning a standard solution of the compound, with a common starting wavelength for such aromatic compounds being around 225 nm or 254 nm. mdpi.comresearchgate.net

Flow Rate and Temperature: A typical flow rate for a standard 4.6 mm internal diameter column is 1.0 mL/min. mdpi.comresearchgate.net Column temperature is another parameter that can be adjusted (e.g., 30 °C) to improve peak shape and reproducibility. researchgate.net

Table 1: Example HPLC Method Parameters for Phenylurea Derivative Analysis

While the parent compound is unlikely to be suitable for direct GC-MS analysis, this technique could be valuable for identifying small, volatile metabolites that may arise from its degradation or metabolism. mdpi.comnih.gov For instance, if the chloroacetyl or fluorophenyl groups are cleaved from the urea core, they could form smaller, more volatile molecules.

As discussed in section 7.1.2, analysis would likely require derivatization to make any non-volatile metabolites amenable to GC. nih.govresearchgate.net The coupling of GC with a mass spectrometer allows for the identification of unknown peaks by comparing their mass spectra to established libraries like the NIST library. mdpi.comnih.gov The high resolving power of the capillary GC column combined with the specific identification provided by the mass spectrometer makes GC-MS a powerful tool for characterizing the profile of volatile compounds in a sample. thermofisher.com

Table of Compounds Mentioned

Compound Name This compound Acetonitrile Ethyl acetate Hexane Iodine Methanol N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Potassium permanganate 2-hydroxypyrimidine

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, which measures the absorption or emission of light by a chemical substance, is a cornerstone of quantitative analysis. For a compound like this compound, both UV-Vis and fluorescence spectroscopy can be employed, often in conjunction with chromatographic separation techniques to ensure specificity.

Typically, the maximum absorbance (λmax) for phenylurea compounds is observed in the range of 210 nm to 250 nm. For instance, HPLC methods for various phenylurea herbicides have utilized detection wavelengths of 210 nm and 245 nm. chromatographyonline.comnih.gov The presence of the fluorophenyl group in this compound may slightly shift the absorption maximum.

To enhance the sensitivity and selectivity of UV-Vis detection, derivatization can be employed. This involves chemically modifying the analyte to create a new compound with more favorable spectrophotometric properties. For urea-based compounds, a common derivatizing agent is p-dimethylaminobenzaldehyde (DMAB), which reacts with the urea moiety to form a colored product that can be measured in the visible region, thereby reducing interference from other UV-absorbing compounds in the sample matrix. rsc.orgsci-hub.se

Table 1: UV-Vis Detection Parameters for Structurally Similar Phenylurea Compounds

| Compound Family | Typical Detection Wavelength (λmax) | Method |

| Phenylurea Herbicides | 210 nm | HPLC-UV |

| Phenylurea Herbicides | 245 nm | HPLC-UV |

Note: The data in this table is based on the analysis of analogous phenylurea compounds and serves as a general guideline.

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectroscopy. While this compound itself is not expected to be naturally fluorescent, it can be chemically modified through derivatization to introduce a fluorophore—a molecule that can re-emit light upon excitation.

A widely used derivatization reagent for urea and its derivatives is xanthydrol. In an acidic medium, xanthydrol reacts with the urea functional group to form a highly fluorescent derivative, dixanthylurea. This reaction allows for the sensitive quantification of urea-containing compounds using HPLC with fluorescence detection. The resulting derivative typically exhibits an excitation maximum (λex) around 213 nm and an emission maximum (λem) at approximately 308 nm.

Another approach for introducing fluorescence is through photochemically induced fluorescence (PIF). This technique involves irradiating the non-fluorescent parent compound with UV light to generate fluorescent photoproducts, which can then be measured. nih.gov

Table 2: Fluorescence Derivatization Parameters for Urea-Based Compounds

| Derivatizing Agent | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Xanthydrol | ~213 nm | ~308 nm |

Note: This data is based on the derivatization of urea and its derivatives and is applicable for developing methods for this compound.

Sample Preparation Strategies for Research Applications

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating the target analyte from the sample matrix, concentrating it, and removing interfering substances. The choice of sample preparation technique depends on the nature of the sample matrix and the analytical method to be used.

For the analysis of this compound in biological tissues from research animal models, a multi-step extraction process is typically required to remove proteins, lipids, and other endogenous components that can interfere with the analysis.

A common approach involves the initial homogenization of the tissue sample in a suitable buffer. This is often followed by protein precipitation, where a solvent such as acetonitrile is added to the homogenate to denature and precipitate the majority of proteins. After centrifugation, the supernatant containing the analyte can be further purified.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices. newpaltz.k12.ny.us For phenylurea compounds, reversed-phase SPE cartridges, such as those packed with C18-bonded silica, are effective. The general procedure involves:

Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by water or a buffer to activate the stationary phase.

Loading the supernatant from the protein precipitation step onto the cartridge. The analyte and other hydrophobic compounds are retained on the sorbent, while polar interferences are washed away.

Washing the cartridge with a weak solvent to remove any remaining interferences.

Eluting the target analyte with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

The resulting eluate is typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical technique, such as the mobile phase used in HPLC.

As mentioned previously, derivatization can significantly improve the performance of spectrophotometric methods. The primary goals of derivatization are to:

Increase the molar absorptivity for UV-Vis detection.

Introduce a fluorophore for fluorescence detection.

Improve the chromatographic properties of the analyte.

For UV-Vis detection of urea-containing compounds, derivatization with p-dimethylaminobenzaldehyde (DMAB) is a well-established method. rsc.orgsci-hub.se The reaction, known as the Ehrlich reaction, produces a colored Schiff base, which can be quantified in the visible range, thus minimizing interference from matrix components that absorb in the UV region.

For fluorescence detection, derivatization with xanthydrol is a highly sensitive method for urea compounds. Other fluorescent labeling reagents that react with the amine or urea functional groups can also be explored. These include reagents like dansyl chloride and fluorescamine, which react with primary amines that could potentially be exposed through hydrolysis of the urea group under specific conditions, or reagents that can be specifically designed to react with the urea moiety itself. tcichemicals.com

The choice of derivatization reagent and reaction conditions (e.g., pH, temperature, and reaction time) must be carefully optimized to ensure a complete and reproducible reaction, leading to accurate and precise quantification of this compound.

Future Directions and Emerging Research Themes for 3 2 Chloroacetyl 1 2 Fluorophenyl Urea

Integration with Advanced Drug Discovery Technologies

Future research on 3-(2-Chloroacetyl)-1-(2-fluorophenyl)urea would benefit significantly from the integration of advanced drug discovery technologies, particularly high-content phenotypic screening. Unlike target-based screening, which focuses on a known protein or pathway, phenotypic screening assesses the effects of a compound on cell morphology, function, or behavior without a preconceived mechanism of action. nih.gov

Applying this approach to this compound could involve treating various cell lines (e.g., cancer cells, immune cells) with the compound and using automated microscopy and image analysis to monitor a wide array of cellular parameters. This could reveal unexpected biological activities or novel mechanisms of action that would be missed by traditional screening methods. nih.gov For instance, the screen could identify effects on cellular processes such as apoptosis, cell cycle progression, cytoskeletal organization, or organelle function, providing crucial starting points for more detailed mechanistic studies.

Exploration of Novel Biological Targets and Pathways

The aryl urea (B33335) scaffold is a well-established pharmacophore in kinase inhibitors and other targeted therapies. nih.govfrontiersin.org Many approved drugs, such as Sorafenib and Lenvatinib, feature this core structure and function by inhibiting key signaling pathways involved in cancer cell proliferation and angiogenesis. bohrium.com This precedent suggests that a primary avenue for future research is to investigate this compound for its potential to modulate similar or novel biological targets.

Initial studies could involve broad-panel kinase inhibitor screening assays to determine if the compound exhibits activity against specific protein kinases. Based on the activities of structurally related aryl ureas, several pathways warrant investigation as potential targets. nih.govmdpi.comed.ac.uk

| Target/Pathway | Rationale for Investigation | Potential Therapeutic Area |

|---|---|---|

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Many aryl urea compounds, like Sorafenib, are potent inhibitors of VEGFR-2, a key regulator of angiogenesis. nih.govfrontiersin.org | Oncology (anti-angiogenesis) |

| PD-L1 (Programmed Death-Ligand 1) | Novel aryl urea derivatives have been designed as multitarget inhibitors of both VEGFR-2 and the immune checkpoint protein PD-L1. nih.govmdpi.com | Immuno-oncology |

| B-Raf/c-Raf Kinases | The Raf-MEK-ERK pathway is a critical signaling cascade in many cancers, and aryl ureas are known to inhibit Raf kinases. frontiersin.org | Oncology (e.g., Melanoma) |

| Urease | Urea derivatives are a major class of urease inhibitors, relevant for treating infections by urease-dependent bacteria like Helicobacter pylori. nih.govacs.org | Infectious Disease |

| Glutamate (B1630785) Carboxypeptidase II (GCPII) | Urea-based structures have been developed as potent inhibitors of GCPII, a target for neuropathic pain. nih.govresearchgate.net | Neurology (analgesia) |

Development of Advanced Delivery Systems

For research purposes, the development of advanced drug delivery systems could enhance the utility of this compound. Given that many small molecule inhibitors face challenges with solubility or off-target effects, encapsulating the compound within a nanocarrier could improve its experimental performance. genesispub.orgnih.gov

Conceptual delivery systems for preclinical research could include:

Lipid Nanoparticles (LNPs): These are versatile carriers for delivering hydrophobic small molecules, potentially improving solubility and altering biodistribution in in vivo models. astrazeneca.com

Micelles: These self-assembling colloidal particles are typically under 50 nm and can encapsulate hydrophobic drugs, improving tissue penetration in experimental tumor models. genesispub.org

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles for controlled and sustained release of a therapeutic agent, allowing for prolonged exposure in cell culture or animal studies. frost.com

These systems could be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific cell types or tissues in a research context, thereby helping to elucidate its site of action. nih.gov

Applications in Chemical Biology Research

The inherent reactivity of the chloroacetyl group makes this compound an attractive candidate for development as a chemical probe. This functional group can act as a covalent binder to nucleophilic residues (such as cysteine) in proteins.

By modifying the molecule with a reporter tag, such as a fluorophore or a biotin (B1667282) handle, researchers could create a probe for "activity-based protein profiling" (ABPP). This would allow for the identification of specific protein targets that covalently react with the compound in a cellular lysate or even in living cells. Such an approach could uncover entirely new biological roles for the compound. Aromatic ureas have been explored as scaffolds for diagnostic probes, where changes in their conformation upon binding or enzymatic cleavage can be detected. nih.gov Furthermore, urea-based inhibitors have been synthesized to serve as active site probes for enzymes like glutamate carboxypeptidase II. nih.govresearchgate.net

Computational Design of Next-Generation Analogues

Computational chemistry offers a powerful toolkit for designing next-generation analogues of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. nih.gov Once an initial biological target is identified, molecular docking and molecular dynamics simulations can be used to predict how the compound and its derivatives bind to the target's active site. nih.govresearchgate.net This information can guide the rational design of new molecules.

| Step | Description | Tools/Techniques |

|---|---|---|

| 1. Target Identification | Identify a biological target of interest (e.g., a specific kinase) from screening data. | Biochemical assays, Phenotypic screening |

| 2. Binding Mode Prediction | Use molecular docking to predict the binding pose of this compound in the target's active site. | AutoDock, Glide, GOLD |

| 3. Stability Assessment | Run molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time. | GROMACS, AMBER, NAMD |

| 4. In Silico Analogue Generation | Systematically modify the parent compound's structure (e.g., change substituents, alter the linker) to explore new chemical space. | RDKit, Schrödinger Suite |

| 5. Virtual Screening | Dock the newly designed analogues into the target's active site and score their predicted binding affinities. | Molecular Docking Software |

| 6. Prioritization and Synthesis | Select the most promising candidates based on predicted affinity, stability, and drug-like properties for chemical synthesis and biological testing. | ADMET prediction tools, Synthetic chemistry |

Potential for Multi-Targeted Approaches

A significant trend in drug discovery is the development of single molecules that can modulate multiple biological targets simultaneously. nih.gov This multi-targeted approach can offer enhanced efficacy and a strategy to overcome drug resistance. The aryl urea scaffold is particularly well-suited for this purpose, as demonstrated by the creation of compounds that inhibit both VEGFR-2 and PD-L1. nih.govmdpi.com

Future research could focus on using this compound as a starting point for a multi-target drug design program. By combining its structural features with pharmacophores known to interact with other targets, novel hybrid molecules could be synthesized. For example, by modifying the chloroacetyl portion or the fluorophenyl ring, it may be possible to introduce functionalities that confer affinity for a second, complementary target, leading to a rationally designed multi-targeted agent.

Q & A

Q. What analytical techniques are employed to study the environmental degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.